molecular formula C6H14N2 B12918977 2-Isopropylimidazolidine CAS No. 41801-99-4

2-Isopropylimidazolidine

Cat. No.: B12918977
CAS No.: 41801-99-4
M. Wt: 114.19 g/mol
InChI Key: LQNJNYJJUZFGPD-UHFFFAOYSA-N
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Description

2-Isopropylimidazolidine is a heterocyclic organic compound with the molecular formula C6H14N2 It belongs to the class of imidazolidines, which are five-membered rings containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylimidazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropylamine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal salt, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylimidazolidine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are employed under controlled temperatures and solvent conditions.

Major Products: The major products formed from these reactions include imidazolidinones, amine derivatives, and various substituted imidazolidines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Isopropylimidazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use as an antimicrobial and antiviral agent.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain polymerization reactions.

Mechanism of Action

The mechanism by which 2-Isopropylimidazolidine exerts its effects is primarily through its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

    Imidazolidine: The parent compound without the isopropyl group.

    Imidazole: A related five-membered ring with two nitrogen atoms but differing in the position of the nitrogen atoms.

    Pyrrolidine: A similar five-membered ring but with only one nitrogen atom.

Uniqueness: 2-Isopropylimidazolidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This substitution can enhance its stability and modify its interaction with other molecules, making it a valuable compound in various applications.

Properties

CAS No.

41801-99-4

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

2-propan-2-ylimidazolidine

InChI

InChI=1S/C6H14N2/c1-5(2)6-7-3-4-8-6/h5-8H,3-4H2,1-2H3

InChI Key

LQNJNYJJUZFGPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NCCN1

Origin of Product

United States

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